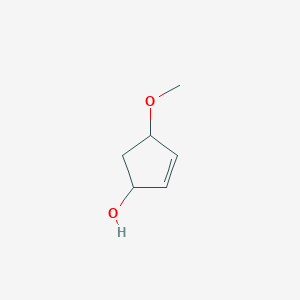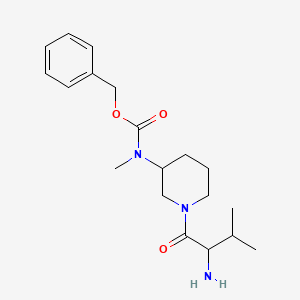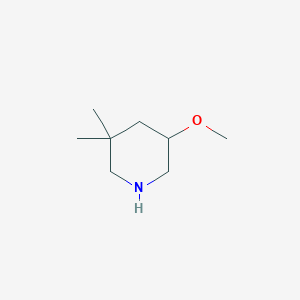![molecular formula C7H9BrN2O B14788409 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a bromine atom at the 7th position and two methyl groups at the 2nd position of the pyrazolo[5,1-b]oxazole ring. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-bromoacrylonitrile with hydrazine hydrate to form the intermediate pyrazole, which is then cyclized with an appropriate oxazole precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole derivatives .
Scientific Research Applications
7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole: Similar structure but with one less methyl group.
7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole: Similar structure but with different substitution pattern.
Uniqueness
7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
7-bromo-2,2-dimethyl-3H-pyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2)4-10-6(11-7)5(8)3-9-10/h3H,4H2,1-2H3 |
InChI Key |
HQVAPCLIDNWBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=C(C=N2)Br)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)

![6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B14788361.png)

![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)

![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)

